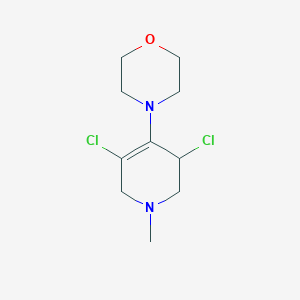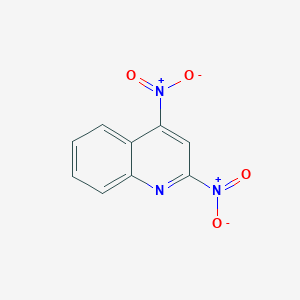![molecular formula C34H34F4N2O2 B14265339 1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine CAS No. 146030-35-5](/img/structure/B14265339.png)
1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine is a complex organic compound that features a piperazine ring substituted with two bis(4-fluorophenyl)methoxyethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine typically involves a multi-step process. One common method involves the nucleophilic substitution reaction of 1-bis(4-fluorophenyl)methyl piperazine with halogenated analogues of the second fragments . The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new functional groups such as azides or halides .
Aplicaciones Científicas De Investigación
1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine involves its interaction with specific molecular targets. For instance, it has been shown to bind to the dopamine transporter (DAT) and inhibit the uptake of dopamine . This interaction is crucial for its potential use in treating neurological disorders. The compound’s structure allows it to fit into the binding site of DAT, blocking dopamine reuptake and increasing dopamine levels in the synaptic cleft .
Comparación Con Compuestos Similares
Similar Compounds
GBR-12909: Another dopamine transporter inhibitor, used in research related to dopamine-related disorders.
Uniqueness
1,4-Bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .
Propiedades
Número CAS |
146030-35-5 |
|---|---|
Fórmula molecular |
C34H34F4N2O2 |
Peso molecular |
578.6 g/mol |
Nombre IUPAC |
1,4-bis[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine |
InChI |
InChI=1S/C34H34F4N2O2/c35-29-9-1-25(2-10-29)33(26-3-11-30(36)12-4-26)41-23-21-39-17-19-40(20-18-39)22-24-42-34(27-5-13-31(37)14-6-27)28-7-15-32(38)16-8-28/h1-16,33-34H,17-24H2 |
Clave InChI |
NNPGQYMXSXYOPB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCOC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCOC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B14265257.png)
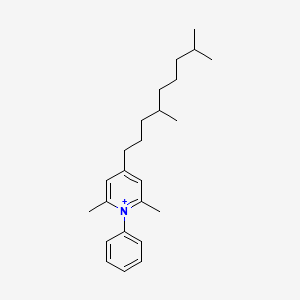
![N-[2-(2-Methoxyphenyl)-1-phenylethyl]acetamide](/img/structure/B14265276.png)
![Heptanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (5S)-](/img/structure/B14265280.png)
![4-[4-(Ethenyloxy)butoxy]benzoic acid](/img/structure/B14265284.png)
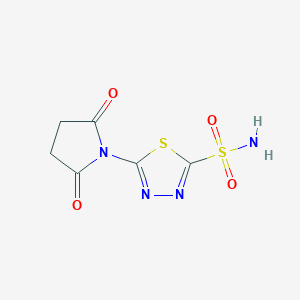
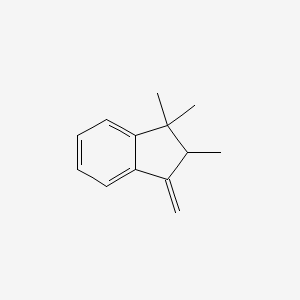
![2-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B14265302.png)
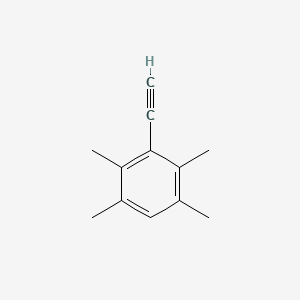
![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)

![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
